molecular formula C28H16F7N5O2S B13854305 Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Cat. No.: B13854305
M. Wt: 619.5 g/mol
InChI Key: AVWQVJBNUKLVAX-UHFFFAOYSA-N
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Description

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile, more precisely identified as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS: 143782-23-4), is a critical intermediate in the synthesis of enzalutamide, a second-generation androgen receptor (AR) antagonist used to treat metastatic castration-resistant prostate cancer (mCRPC) . This compound participates in cyclization reactions during enzalutamide synthesis, forming the thiohydantoin core structure essential for AR binding . Its trifluoromethyl and benzonitrile groups contribute to enhanced binding affinity and metabolic stability compared to first-generation AR antagonists like bicalutamide .

Properties

Molecular Formula

C28H16F7N5O2S

Molecular Weight

619.5 g/mol

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide

InChI

InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41)

InChI Key

AVWQVJBNUKLVAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Conventional Synthesis and Challenges

The classical preparation of Enzalutamide involves the synthesis of a key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, from 4-amino-2-(trifluoromethyl)benzonitrile using thiophosgene. This intermediate then undergoes cyclization with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide to form Enzalutamide.

Key Points:

  • The use of thiophosgene, a highly toxic and volatile reagent generating phosgene gas, poses significant safety and environmental challenges, especially at commercial scales.
  • The original process often requires microwave irradiation at about 100°C for approximately 11 hours and involves tedious chromatographic purification steps, which reduce overall yield and scalability.
  • Impurities and by-products such as various isomers and related compounds require careful control to achieve pharmaceutical-grade purity.

Improved Process Using Thiocarbonyldiimidazole (TCDI)

To address the toxicity and handling issues of thiophosgene, an alternative reagent, thiocarbonyldiimidazole (TCDI), has been employed for the preparation of the isothiocyanate intermediate.

Process Highlights:

  • 4-Amino-2-(trifluoromethyl)benzonitrile is reacted with TCDI in the presence of a suitable base and solvent to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.
  • This method avoids the generation of phosgene gas, making it safer and more environmentally friendly.
  • The reaction conditions are milder, and the process time is reduced compared to traditional methods.

Solvent Systems and Reaction Conditions

The cyclization step between the isothiocyanate intermediate and N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide is critical for yield and purity.

Solvents Used:

Solvent Type Examples Role and Benefits
Amides Dimethylformamide, Dimethyl sulfoxide, N-methyl-2-pyrrolidone Good solubility for reactants; promote reaction efficiency
Nitriles Acetonitrile, Propionitrile Moderate polarity; facilitate reaction control
Ethers Tetrahydrofuran, Dioxane Moderate polarity; sometimes used for extraction
Esters Methyl acetate, Ethyl acetate, Isopropyl acetate Used in purification and crystallization
Sulfones Sulfolane, Methylsulfonylmethane High boiling points; stabilize intermediates
Water - Used in biphasic systems for extraction and washing

Preferred solvents for the cyclization include dimethylformamide and dimethyl sulfoxide due to their ability to dissolve both reactants and promote higher yields.

Stepwise Summary:

  • Preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile:

    • 4-Amino-2-(trifluoromethyl)benzonitrile is suspended in a biphasic mixture of water and n-heptane.
    • The reaction mixture is cooled to 5–10°C.
    • Thiophosgene is added slowly, and the mixture is stirred while warming to ambient temperature.
    • After reaction completion (monitored by TLC), layers are separated, washed, and the organic layer is distilled under vacuum.
    • Crystallization from n-heptane yields the pure isothiocyanate intermediate.
  • Cyclization to Enzalutamide:

    • N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide is combined with pyridine.
    • The isothiocyanate intermediate is added, and the mixture is heated to 60°C, then raised to 90°C until reaction completion.
    • Pyridine is removed by distillation with toluene.
    • The residue is treated with ethanol and hydrochloric acid, heated, and ethanol distilled off.
    • The crude product is purified by repeated washing with ethyl acetate, water, and brine.
    • Final crystallization from isopropanol and diisopropyl ether yields crude Enzalutamide, which is dried under vacuum.

Environmentally Benign Catalytic Method Using Indion 190 Resin

A recent advancement involves the use of Indion 190 resin as a heterogeneous catalyst under ambient conditions, offering an environmentally friendly and economically viable synthesis route.

Advantages:

  • Ambient reaction conditions with short reaction times.
  • Simple work-up procedures without the need for toxic reagents like thiophosgene.
  • High yields and purity of Enzalutamide.
  • The resin catalyst is reusable, reducing waste and cost.

Research Findings:

  • The method demonstrated competitive inhibition of androgen receptor binding comparable to traditional Enzalutamide.
  • The catalyst system minimized side reactions and impurities.
  • The process is scalable and suitable for industrial production.

Comparative Data Table of Preparation Methods

Aspect Conventional Thiophosgene Method TCDI Method Indion 190 Resin Catalyzed Method
Key Intermediate Preparation 4-Amino-2-(trifluoromethyl)benzonitrile + Thiophosgene 4-Amino-2-(trifluoromethyl)benzonitrile + TCDI Direct catalysis using Indion 190 resin
Safety Profile Low (toxic phosgene gas) Improved (no phosgene gas) High (green catalyst, no toxic reagents)
Reaction Time ~11 hours (microwave-assisted) Reduced Short (ambient conditions)
Purification Silica gel chromatography required Simplified purification Simple work-up, no chromatography
Yield Moderate to low Improved High
Scalability Challenging due to safety and purification Better scalability Highly scalable
Environmental Impact High (toxic reagents and waste) Moderate Low (green chemistry approach)

Summary and Recommendations

  • The preparation of Enzalutamide N-2'-(Trifluoromethyl)benzonitrile has evolved from hazardous, low-yielding methods involving thiophosgene to safer, more efficient processes using TCDI and heterogeneous catalysis.
  • The use of TCDI significantly reduces the hazards associated with phosgene gas, improving safety and environmental compliance.
  • The Indion 190 resin catalyzed method represents a promising green chemistry approach, combining operational simplicity, safety, and high productivity.
  • For industrial-scale synthesis, adopting safer reagents and catalysts, optimizing solvent systems, and minimizing purification steps are critical to cost-effective and sustainable production.

Chemical Reactions Analysis

Method A: Thiophosgene-Mediated Reaction

4-Amino-2-(trifluoromethyl)benzonitrile reacts with thiophosgene in a biphasic solvent system (n-heptane/water) at 5–10°C, followed by warming to ambient temperature .

  • Reagents : Thiophosgene (42 mL per 50 g substrate), n-heptane, water.

  • Reaction Time : Until completion (monitored by TLC).

  • Workup : Organic layer separation, washing with water, distillation under vacuum.

  • Yield : Not explicitly reported but noted for scalability .

Method B: Thiocarbonyldiimidazole (TCDI)-Based Route

To avoid toxic thiophosgene, 4-amino-2-(trifluoromethyl)benzonitrile reacts with thiocarbonyldiimidazole in methylene chloride and aqueous sodium hydroxide at 25–30°C .

  • Reagents : Thiocarbonyldiimidazole (1.2 eq), methylene chloride, 3M NaOH.

  • Reaction Time : 2–2.5 hours.

  • Advantages : Improved safety profile and reduced phosgene generation .

Cyclocondensation to Form Enzalutamide

The core reaction involves coupling 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide under varied conditions:

Condition Solvent Temperature Time Catalyst/Additive Yield Source
Conventional HeatingPyridine90°C3–4 hoursNoneNot specified
Conventional HeatingDimethylformamide60–85°C7–12 hoursNoneHigh purity
Microwave Irradiation*Dimethylformamide100°C11 hoursNone25% (low yield)

*Microwave methods are avoided in commercial processes due to scalability issues .

Key Steps :

  • Cyclization : Formation of the thiohydantoin ring via nucleophilic attack of the amine on the isothiocyanate group.

  • Workup : Acidic hydrolysis (1N HCl in ethanol) to remove protective groups, followed by extraction with ethyl acetate and recrystallization .

Protection and Deprotection Strategies

  • Amino Group Protection :
    The primary amino group in 4-amino-2-fluoro-N-methylbenzamide is protected using trimethylsilyl cyanide (TMSCN), yielding a 90% intermediate via silylation .

    • Reaction : TMSCN (1.5 eq) in methylene chloride with triethylamine.

    • Monitoring : TLC (ethyl acetate/n-hexane = 0.5:9.5).

  • Deprotection :
    Palladium-catalyzed hydrogenation (10% PdCl₂, 2 kg pressure, ethanol) removes protecting groups, followed by silica gel chromatography for purification .

Critical Impurities and Mitigation

Process-related impurities include:

  • Formula 3A/3B : Residual thiophosgene byproducts mitigated via TCDI route .

  • Neuroendocrine Markers : Observed in circulating tumor cells post-enzalutamide treatment, linked to resistance mechanisms .

Spectroscopic Characterization

Technique Data Source
IR (KBr) 3426 cm⁻¹ (N–H), 2233 cm⁻¹ (C≡N), 1768–1628 cm⁻¹ (C=O), 1312 cm⁻¹ (C–F)
¹H NMR δ 10.9 (s, 2H), δ 8.27–8.12 (m, aromatic protons), δ 7.99–7.96 (dd)
13C NMR 179.6 (C=O), 143.9–120.3 (aromatic carbons), 102.6 (CF₃)
Mass m/z 413 (M+1)

Industrial-Scale Optimization

  • Solvent Systems : Dimethylformamide or pyridine preferred for cyclocondensation due to improved reaction kinetics .

  • Purification : Sequential washing with tert-butyl methyl ether (TBME) and recrystallization in isopropanol/diisopropyl ether ensures >99.5% purity .

Scientific Research Applications

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile exerts its effects by inhibiting androgen receptors. It binds to the androgen receptor, preventing the binding of androgens and subsequent activation of the receptor. This inhibition blocks the growth and proliferation of prostate cancer cells, leading to their death . The compound also affects various molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Enzalutamide vs. Apalutamide

Both enzalutamide and apalutamide are second-generation AR antagonists, but their synthesis pathways diverge:

  • Enzalutamide : Synthesized via a thiohydantoin core functionalization strategy using 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and aryl bromides (e.g., 4-bromo-3-(trifluoromethyl)benzonitrile) .
  • Apalutamide : Utilizes a hybrid synthetic approach involving potassium isothiocyanate and aryl bromide 59, avoiding thiophosgene but requiring crystallization for intermediate purification .
Parameter Enzalutamide Intermediate (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) Apalutamide Intermediate (Thiohydantoin 58)
CAS Number 143782-23-4 Not explicitly provided in evidence
Key Functional Groups Isothiocyanate, trifluoromethyl, benzonitrile Thiohydantoin, aryl bromide
Synthetic Advantage Scalable, avoids thiophosgene Crystallizable intermediates

Enzalutamide vs. Bicalutamide

Bicalutamide, a first-generation AR antagonist, lacks the trifluoromethyl-benzonitrile motif, reducing its binding affinity and resistance profile:

  • Bicalutamide Intermediate: N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide (CAS: 90357-53-2) features a methacrylamide group instead of a thiohydantoin core, leading to partial agonist activity under high AR expression .
  • Enzalutamide Intermediate : The thiohydantoin structure in enzalutamide prevents receptor nuclear translocation, providing full antagonism .

Mechanistic Differences

  • Abiraterone Acetate (): Inhibits CYP17A1 to block androgen biosynthesis, unlike enzalutamide’s direct AR antagonism. Clinical trials show abiraterone improves median survival by 3.9 months (14.8 vs. 10.9 months) in mCRPC .
  • Enzalutamide : Demonstrates superior PSA response rates (29% vs. 6% for placebo) and delays disease progression by 2.0 months compared to abiraterone in certain cohorts .

Impurity Profiles

Enzalutamide’s impurities, such as 4-nitro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8, Enzalutamide Impurity 24) and 4-amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6), arise from incomplete nitro reduction or isothiocyanate substitution . These impurities are absent in apalutamide and bicalutamide, underscoring the unique reactivity of enzalutamide intermediates.

Biological Activity

Enzalutamide, a potent androgen receptor (AR) antagonist, is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (CRPC). The compound "Enzalutamide N-2'-(Trifluoromethyl)benzonitrile" represents a modified version of enzalutamide, incorporating a trifluoromethyl group that may enhance its biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and emerging resistance mechanisms.

Enzalutamide functions through multiple mechanisms:

  • Androgen Receptor Binding : It competitively inhibits the binding of androgens to the AR, preventing receptor activation.
  • Nuclear Translocation Inhibition : The compound inhibits the translocation of the AR into the nucleus, thereby blocking its interaction with DNA.
  • Coactivator Interaction : Enzalutamide disrupts the interaction between AR and coactivators, further diminishing AR-mediated transcriptional activity .

Pharmacokinetics

The pharmacokinetic profile of enzalutamide is crucial for understanding its efficacy:

  • Absorption : Following oral administration, enzalutamide is well absorbed with peak plasma concentrations typically reached within 1 to 2 hours.
  • Half-Life : The mean terminal half-life of enzalutamide is approximately 5.8 days after a single dose, allowing for once-daily dosing .
  • Metabolism : Enzalutamide undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, leading to several active metabolites .

Clinical Efficacy

Numerous clinical trials have established the efficacy of enzalutamide in CRPC patients:

Study Population Primary Endpoint Results
NCT009743111199 men with CRPC after chemotherapyOverall SurvivalMedian OS: 18.4 months (enzalutamide) vs. 13.6 months (placebo), P<0.001
NCT00510718Chemotherapy-naive and post-chemotherapy patientsPSA Progression-Free SurvivalMedian time to PSA progression: 45 weeks (post-chemo)
NCT01565928CRPC patientsPSA Response RatePSA decline ≥50% in 55% chemotherapy-naive vs. 42% post-chemo

These studies demonstrate that enzalutamide significantly prolongs survival and reduces prostate-specific antigen (PSA) levels in treated patients.

Safety Profile

Enzalutamide is generally well-tolerated; however, adverse events have been reported:

  • Common AEs : Fatigue (70% incidence), diarrhea, and hot flashes.
  • Severe AEs : Grade 3/4 fatigue was noted in 14% of patients .

Resistance Mechanisms

Despite its efficacy, resistance to enzalutamide can develop. Recent studies have identified key factors contributing to resistance:

  • BCL-2 and IKKB Dependencies : Overexpression of these proteins has been linked to enzalutamide resistance in prostate cancer cells .
  • Alternative Pathways Activation : Tumor cells may activate alternative signaling pathways that bypass AR inhibition, necessitating combination therapies or novel agents targeting these pathways .

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